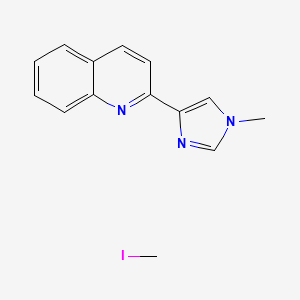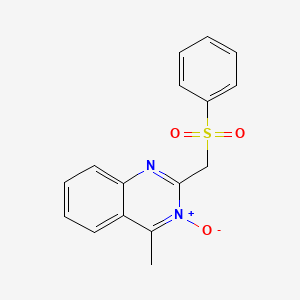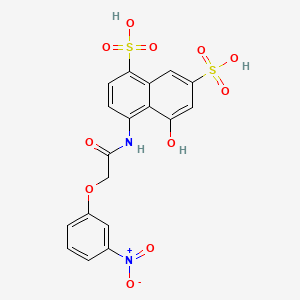
5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid is a complex organic compound with the molecular formula C18H14N2O11S2. This compound is notable for its intricate structure, which includes a naphthalene core substituted with hydroxy, nitrophenoxy, acetylamino, and disulphonic acid groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid typically involves multiple steps:
Acetylation: The addition of an acetyl group to the amino group.
Hydroxylation: The addition of a hydroxyl group to the naphthalene ring.
Each of these steps requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors for nitration, acetylation, sulfonation, and hydroxylation reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy and acetylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitrophenoxy and acetylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
- 4-Hydroxy-3-nitrophenylacetic acid
Uniqueness
5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid is unique due to its combination of functional groups, which confer distinct chemical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
85896-01-1 |
|---|---|
Fórmula molecular |
C18H14N2O11S2 |
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
5-hydroxy-4-[[2-(3-nitrophenoxy)acetyl]amino]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C18H14N2O11S2/c21-15-8-12(32(25,26)27)7-13-16(33(28,29)30)5-4-14(18(13)15)19-17(22)9-31-11-3-1-2-10(6-11)20(23)24/h1-8,21H,9H2,(H,19,22)(H,25,26,27)(H,28,29,30) |
Clave InChI |
HGGGKLCVJHVTTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


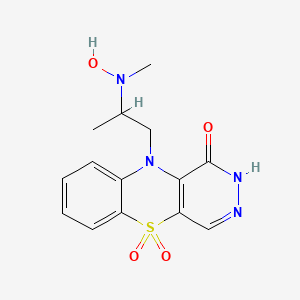
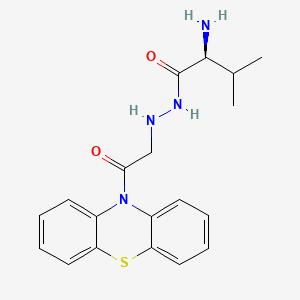

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
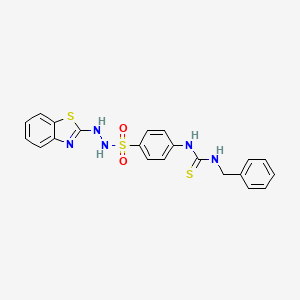
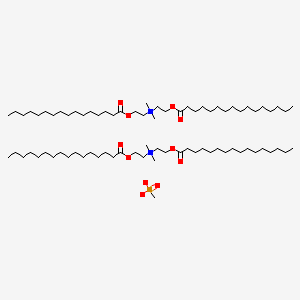
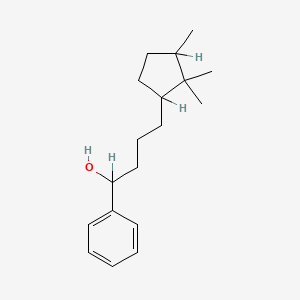
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
